molecular formula C32H34N4O5S B608926 Orexin 2 Receptor Agonist CAS No. 1796565-52-0

Orexin 2 Receptor Agonist

Cat. No. B608926
CAS RN: 1796565-52-0
M. Wt: 586.707
InChI Key: RHLMXWCISNJNDH-UHFFFAOYSA-N
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Description

Orexin 2 Receptor Agonist is a potent selective OX2R agonist with an EC50 of 23 nM . It is an agonist of the orexin 2 receptor (OX2R) with an EC50 value of 23 nM in a calcium influx assay . It is 70-fold selective for OX2R over OX1R .


Synthesis Analysis

A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . The 1,7-naphthalene derivatives showed superior agonist activity than 2,7-naphthalene derivatives . The introduction of a methyl group on the 2-position of 1,7-naphthalene ring effectively increased the activity, which led to the discovery of the potent OX2R agonist 28c .


Molecular Structure Analysis

To investigate the dynamics of the orexin 2 receptor, several microsecond-scale molecular dynamics simulations of the wild-type protein, of a mutant that stabilizes the inactive state, and of constitutively active mutants of the class A G protein-coupled receptors were performed . The conformational changes were related to the outward movement of the transmembrane helix 6 and the inward movement of the transmembrane helix 7, which are common structural changes in the activation of G protein-coupled receptors .


Chemical Reactions Analysis

The orexinergic system comprises of HCRTR1 and HCRTR2, G-protein-coupled receptors of the rhodopsin family and the endogenous ligands processed from HCRT pro-hormone, Orexin A and Orexin B . The binding of orexins to the respective receptors activates at least three subtypes of G-proteins (G q/11 , G i/0 , and G s ) or other proteins such as β-arrestins .


Physical And Chemical Properties Analysis

The orexin system comprises two G protein-coupled receptors, OX1R and OX2R, along with two endogenous agonists cleaved from a common precursor (prepro-orexin), orexin-A (OX-A) and orexin-B (OX-B) . OX1R couples via Gq protein to increase intracellular inositol triphosphate and diacylglycerol formation along with mobilisation of intracellular Ca2+ . OX2R also couples to Gq, but additionally to Gi/o to inhibit cAMP formation and modulate ion channel function .

Scientific Research Applications

  • Orexin 2 receptor agonists, particularly selective for OX2R, have shown potential as treatments for narcolepsy and cataplexy. This is due to their ability to improve wakefulness and reduce symptoms of these sleep disorders (Nagahara et al., 2015).

  • The orexin system, including orexin 2 receptors, has been implicated in the regulation of sleep/wake cycles, stress and anxiety disorders, addiction, and eating disorders. This makes Orexin 2 receptor agonists potential therapeutic targets for these conditions (Boss et al., 2020).

  • Orexin 2 receptor agonists have been explored for their role in promoting arousal, which is useful in treating insomnia. This therapeutic application is supported by the FDA approval of suvorexant, a dual orexin receptor antagonist, for insomnia treatment (Roecker et al., 2014).

  • In addition to sleep disorders, orexin 2 receptor agonists are being investigated for their potential in treating obesity, anxiety, and reward-seeking behaviors. This is due to the orexin system's involvement in a variety of biological functions including feeding and the regulation of gastric acid secretion (Cai et al., 2006).

  • Orexin 2 receptor-selective agonists like danavorexton (TAK-925) have shown promise in treating narcolepsy in both mouse models and human patients, indicating their potential for broader therapeutic applications in sleep disorders (Evans et al., 2022).

Mechanism of Action

Target of Action

The primary target of the Orexin 2 Receptor Agonist is the Orexin 2 receptor (OX2R) . This receptor is a G-protein-coupled receptor (GPCR) that is activated by the neuropeptide orexin, also known as hypocretin . The OX2R plays a pivotal role in various physiological functions, including the regulation of emotion, feeding, metabolism, respiration, and sleep/wakefulness .

Mode of Action

The this compound interacts with its target, the OX2R, by binding to it and activating it . This activation leads to a series of intracellular events that result in the physiological effects associated with the orexinergic system . The binding of orexins to the respective receptors activates at least three subtypes of G-proteins (Gq/11, Gi/0, and Gs) or other proteins such as β-arrestins .

Biochemical Pathways

The activation of OX2R by the this compound affects several biochemical pathways. Both OX1R and OX2R activity is mediated by Gq/11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) .

Pharmacokinetics

The pharmacokinetic profile of an this compound like ALKS 2680 suggests that it is generally well-tolerated and suitable for once-daily oral administration to promote daytime wakefulness . It was observed to be centrally active, showing biphasic distribution/elimination, with a terminal half-life suitable for maintaining daytime wakefulness with once-daily administration .

Result of Action

The activation of OX2R by the this compound has several molecular and cellular effects. It plays a vital role in many physiological processes, especially feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance . In the context of neurological disorders like Parkinson’s disease, orexin has neuroprotective properties in dopaminergic neurons .

Action Environment

The action of the this compound is primarily exerted through the central nervous system, given the negligible/very low expression of OX2R protein in peripheral tissues . The widespread distribution of OX2R protein in the brain, including previously unrecognized regions of the retrosplenial cortex, suggests that orexin exerts OX2R-dependent physiological functions primarily through activation of the central nervous system . Environmental factors that could influence the compound’s action, efficacy, and stability include the overall health status of the individual, the presence of other medications, and individual genetic factors that might affect the expression and function of OX2R.

Future Directions

DSP-0187, a potent, highly selective orexin-2 receptor agonist, is initially planned to be evaluated in patients with narcolepsy . There is also potential for DSP-0187 to treat other sleep disorders .

properties

IUPAC Name

N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLMXWCISNJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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